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Copanlisib Tumor Response Assessment &
Comparison

Cancer Type / Context
Trial Phase
/ Type

Treatment
Regimen

Response
Assessment
(RECIST 1.1)

Key Findings &
Supporting Data

Various Solid Tumors
(with PIK3CA
mutations)

Phase II
(NCI-

MATCH
Z1F) [1]

Copanlisib
monotherapy

Objective
Response Rate

(ORR): 16%
(4/25 patients)

Met primary endpoint;
activity in late-line,

refractory setting [1]

Persistent/Recurrent
Endometrial
Carcinoma

Phase II
(NRG-

GY008) [2]

Copanlisib
monotherapy

Objective
Response Rate

(ORR): 0%
(0/11 patients)

Limited single-agent
activity; trial stopped

after stage I [2]

Head & Neck
Squamous Cell
Carcinoma (HNSCC) -
Cetuximab-Resistant

Preclinical
(PDX

Models) [3]

Copanlisib +
Cetuximab vs.

monotherapies

Improved tumor
response in

88% (14/16) of
resistant

models

Combination superior
to either monotherapy

in most models [3]
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Cancer Type / Context
Trial Phase
/ Type

Treatment
Regimen

Response
Assessment
(RECIST 1.1)

Key Findings &
Supporting Data

Immunomodulation &
ICI Combination

Preclinical
(Syngeneic

Mouse
Models) [4]

Copanlisib +
anti-PD-1

Enhanced anti-
tumor efficacy;

complete
remission in

some models

Increased CD8+ T
cell/Treg ratio;

reversed
immunosuppressive

TME [4]

Detailed Experimental Protocols

The data in the table above is derived from rigorous experimental designs. Below are the key methodologies

for the cited studies.

NCI-MATCH (EAY131) Subprotocol Z1F [1]

Objective: To evaluate the efficacy of copanlisib in tumors with PIK3CA mutations.
Patient Population: Adults with advanced solid tumors (any histology) harboring an activating

PIK3CA mutation, who had progressed on standard treatment.
Intervention: Copanlisib administered at 60 mg intravenously on days 1, 8, and 15 of a 28-day

cycle.
Response Assessment: Tumor response was assessed by radiologic imaging every two cycles

(every 8 weeks) using RECIST 1.1. The primary endpoint was Objective Response Rate (ORR),
defined as the proportion of patients with a complete or partial response.

NRG-GY008 Phase II Trial for Endometrial Cancer [2]

Objective: To assess the antitumor activity of copanlisib in persistent or recurrent endometrial
carcinoma with PIK3CA hotspot mutations.

Patient Population: Patients with measurable, recurrent endometrial cancer (endometrioid, serous,
or mixed histology) and a confirmed somatic PIK3CA mutation.

Intervention: Copanlisib administered at 60 mg intravenously on days 1, 8, and 15 of a 28-day
cycle.
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Response Assessment: Tumor response was evaluated using RECIST 1.1. The primary endpoint

was objective tumor response. The study employed a two-stage group sequential design, which was
halted after the first stage due to a lack of objective responses.

Preclinical Study in HNSCC Patient-Derived Xenografts (PDX) [3]

Objective: To explore the antitumor activity of copanlisib, alone and in combination with cetuximab,

in cetuximab-resistant models.
Models: A panel of 33 patient-derived xenograft (PDX) models of HNSCC with known HPV and

PI3K mutational status.
Intervention: Mice were treated with copanlisib monotherapy, cetuximab monotherapy, or the

combination.
Response Assessment: Efficacy was determined by measuring tumor volumes. Response was

categorized based on Relative Tumor Volume (RTV). A model was considered cetuximab-resistant if
it showed no response (RTV > 1.2) to cetuximab monotherapy.

Mechanisms of Action and Resistance

Understanding the biological rationale behind these results is crucial for interpreting response data.
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The diagram above illustrates the key pathways:

Direct Anti-Tumor Effect: Copanlisib directly inhibits the PI3K pathway, which is frequently
hyperactivated in cancers via mutations (e.g., PIK3CA) [3] [1]. This pathway promotes tumor cell
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survival, proliferation, and resistance to therapies like cetuximab [3].

Immunomodulatory Effect: In the tumor microenvironment (TME), PI3K signaling fosters
immunosuppression. Copanlisib can reverse this by reducing regulatory T cells (Tregs) and M2

macrophages, thereby "heating up" cold tumors and overcoming resistance to immune checkpoint
inhibitors (ICIs) like anti-PD-1 [4].

Critical Considerations for RECIST Assessment

When evaluating copanlisib's performance using RECIST, several factors can influence the results:

Baseline Lesion Selection: Variability in choosing and measuring target lesions at baseline is a
major source of discordance in response assessment between different readers [5].

New Lesions: The detection and characterization of new lesions are highly subjective. Reporting a
new lesion immediately classifies a patient as having progressive disease, so equivocal findings

require confirmation on subsequent scans [5].
Combination Therapy Context: RECIST captures the net effect of a treatment. The significant

efficacy of copanlisib in combination with cetuximab or ICIs, as opposed to its limited single-agent
activity in some cancers, underscores that its primary value may lie in overcoming resistance to other

agents [3] [4].

The clinical data shows that copanlisib has variable activity and its effectiveness is highly context-

dependent. For researchers designing trials, focusing on combination strategies or patient populations with

clear biological rationale (like PI3K pathway activation or an immunosuppressive TME) may yield more

promising results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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